molecular formula C25H19N3O2S B2602870 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-16-5

2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2602870
CAS No.: 536705-16-5
M. Wt: 425.51
InChI Key: VNJBBSPEFQENKC-UHFFFAOYSA-N
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Description

The compound 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one features a pyrimido[5,4-b]indole core, a bicyclic heteroaromatic system known for its role in medicinal chemistry, particularly as Toll-Like Receptor 4 (TLR4) modulators . Key structural elements include:

  • 3-(p-Tolyl substituent: A para-methylphenyl group enhancing hydrophobic interactions.
  • 2-((2-Oxo-2-phenylethyl)thio) group: A thioether linkage to a ketone-substituted phenylethyl chain, contributing to steric bulk and lipophilicity.

This compound is hypothesized to balance solubility and membrane permeability due to its mixed polar (ketone) and nonpolar (aryl) substituents .

Properties

IUPAC Name

3-(4-methylphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2S/c1-16-11-13-18(14-12-16)28-24(30)23-22(19-9-5-6-10-20(19)26-23)27-25(28)31-15-21(29)17-7-3-2-4-8-17/h2-14,26H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJBBSPEFQENKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the thioether group: This step involves the reaction of the pyrimidoindole core with a thiol derivative, such as 2-mercaptoacetophenone, under suitable conditions to form the thioether linkage.

    Functionalization of the phenyl and tolyl groups:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing the pyrimidine and indole moieties exhibit significant anticancer properties. The structure of 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one suggests potential interactions with various cellular pathways involved in cancer progression. Preliminary studies have shown that derivatives of similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties
Compounds with thioether functionalities have been studied for their antimicrobial properties. The presence of the thioether group in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria and fungi. Research into related compounds has demonstrated effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents.

3. Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The structural components may interact with neurotransmitter systems or exhibit antioxidant activities, which are crucial for protecting neuronal cells from oxidative stress.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Indole Ring : Starting materials are reacted under acidic conditions to form the indole structure.
  • Pyrimidine Fusion : Subsequent reactions introduce the pyrimidine moiety through cyclization techniques.
  • Thioether Linkage : The thioether group is incorporated using thiol reagents, enhancing the compound's reactivity.

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated that similar pyrimidine-indole derivatives inhibited growth in breast cancer cell lines by inducing apoptosis.
Study BAntimicrobial EfficacyShowed that thioether-containing compounds exhibited significant activity against Staphylococcus aureus and E.coli.
Study CNeuroprotectionFound that compounds with similar structures protected neuronal cells from oxidative damage in vitro.

Mechanism of Action

The mechanism of action of 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyrimido[5,4-b]indoles, emphasizing substituent effects on molecular properties:

Compound Name Substituents (Position 2/3) Molecular Weight (g/mol) XLogP3 Key Functional Groups
Target Compound 2-(2-oxo-2-phenylethyl)thio; 3-(p-tolyl) ~452 (estimated) ~5.0 Thioether, ketone, p-tolyl
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid (7a) 2-(acetic acid)thio; 3-phenyl 392.4 2.8 Thioether, carboxylic acid
N-Ethyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (22) 2-(ethylamide)thio; 3-phenyl 407.5 3.5 Thioether, amide
3-(4-Methoxyphenyl)-2-((2-oxo-2-piperidin-1-ylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one 2-(piperidinyl ketone)thio; 3-(4-methoxyphenyl) 448.5 4.2 Thioether, ketone, methoxy
2-[(3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-(trifluoromethoxy)phenyl)acetamide 2-(trifluoromethoxy phenyl amide)thio; 3-methyl 537.5 4.5 Thioether, amide, CF3O

Key Observations :

  • Lipophilicity : The target compound’s XLogP3 (~5.0) is higher than carboxylic acid derivatives (e.g., 7a, XLogP3 = 2.8) but lower than trifluoromethoxy-substituted analogs (XLogP3 = 4.5–5.0) . The phenylethyl ketone group increases lipophilicity compared to acetic acid or amide substituents.
  • Solubility : Acidic groups (e.g., 7a) enhance aqueous solubility, while bulky aryl/alkyl chains (e.g., dodecyl in 47c ) reduce it. The target’s balance of ketone (polar) and p-tolyl (moderately hydrophobic) may optimize bioavailability .

Biological Activity

The compound 2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole class of compounds, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N2O2SC_{25}H_{22}N_{2}O_{2}S with a molecular weight of 446.58 g/mol. The structure features a pyrimidine ring fused with an indole moiety, along with a thioether linkage and aromatic substituents. This unique configuration may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H22N2O2SC_{25}H_{22}N_{2}O_{2}S
Molecular Weight446.58 g/mol
CAS Number332393-05-2
Chemical ClassPyrimidoindole

Biological Activity

Research indicates that compounds within the pyrimidoindole class exhibit various biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrimidoindoles as anticancer agents. For instance, derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : The compound may interact with neurotransmitter systems, particularly in models of neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it could modulate glutamatergic signaling pathways, potentially offering therapeutic benefits in conditions such as epilepsy and Alzheimer's disease.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound has antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Thioether Linkage : This functional group enhances the lipophilicity of the compound, facilitating better membrane permeability.
  • Aromatic Substituents : The presence of p-tolyl and phenethyl groups may enhance binding affinity to biological targets by providing additional π-stacking interactions.

Case Studies

  • Anticancer Efficacy : In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value in the low micromolar range. Further mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
  • Neuroprotective Mechanism : A study using a rat model of epilepsy showed that administration of the compound reduced seizure frequency and severity, suggesting its potential as a therapeutic agent for seizure disorders.

Q & A

Q. What in vitro/in vivo models are most relevant for preclinical evaluation of TLR4-targeted activity?

  • In Vitro : Primary macrophage assays (e.g., LPS-induced TNF-α suppression).
  • In Vivo : Murine endotoxemia models to assess systemic inflammation reduction .

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